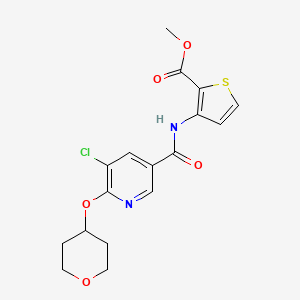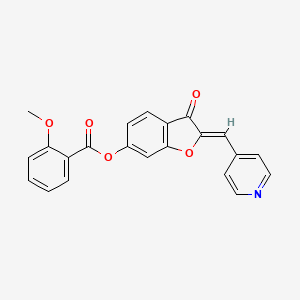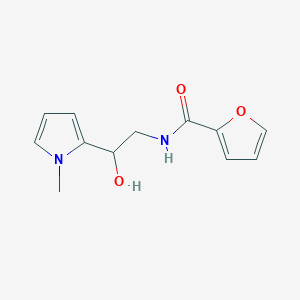
4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole is a chemical compound with the CAS Number: 1697930-60-1. It has a molecular weight of 223.5 . The IUPAC name for this compound is 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole is 1S/C6H8BrClN2/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Scientific Research Applications
Synthesis of Complex Molecules
Versatile Precursors for Pyrazole Derivatives
A study explored brominated trihalomethylenones, including derivatives similar to 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole, as precursors to synthesize various pyrazole compounds. These compounds serve as intermediates in creating 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, 3-azidomethyl-1H-pyrazoles, and 3-aminomethyl-1H-pyrazoles through cyclocondensation and nucleophilic substitution reactions. This methodology offers a straightforward approach to obtaining these derivatives in moderate to good yields, demonstrating the compound's utility in synthesizing bioactive molecules and potential pharmaceuticals (Martins et al., 2013).
Materials Science
Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates
Another significant application involves the synthesis of bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide from 4-bromo-1-(2-chloroethyl)-1H-pyrazole. These compounds react with palladium(II) to form chalcogenolato-bridged dinuclear palladium(II) complexes, which serve as precursors for the synthesis of palladium chalcogenide nanoparticles. These nanoparticles have potential applications in catalysis and materials science, highlighting the compound's role in developing nanomaterials (Sharma et al., 2015).
Catalysis
Palladium(II) Complexes for Catalysis
Research on 4-bromo-1-(2-chloroethyl)-1H-pyrazole has led to the development of palladium(II) complexes that act as efficient precatalysts for Suzuki-Miyaura coupling reactions. These complexes, by undergoing thermal decomposition, also form palladium nanoparticles that further catalyze the coupling reactions. This research underscores the compound's importance in creating catalysts for organic synthesis (Sharma et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-bromo-5-(chloromethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZAKLLCMWGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone](/img/structure/B2682748.png)
![2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2682749.png)


![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2682755.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2682759.png)




![3-(benzenesulfonyl)-7-chloro-N-cyclopropyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2682767.png)
